![molecular formula C17H16N4OS B5795857 N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide
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Overview
Description
“N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide” is a chemical compound with the empirical formula C16H16N4O2S2 and a molecular weight of 360.45 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringSC1=NN=C(N1C2=CC=CC=C2)CN(S(=O)(C3=CC=CC=C3)=O)C
. This indicates that the compound contains a 1,2,4-triazole ring attached to a phenyl group and a methylbenzamide group via a methylene linkage . Physical And Chemical Properties Analysis
“N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide” is a solid substance . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. The thiazole ring structure can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
- Thiazoles have shown promise as analgesic and anti-inflammatory agents. Their ability to modulate pain perception and reduce inflammation makes them interesting candidates for further study .
- Some thiazole derivatives exhibit antimicrobial and antifungal properties. These compounds could potentially be used in the development of new drugs to combat infections .
- Thiazoles have been explored for their antiviral activity. Investigating the effects of 3-METHYL-N-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE on viral infections could provide valuable insights .
- Thiazoles may have neuroprotective properties, potentially safeguarding neurons from damage or degeneration. Further studies could elucidate their mechanisms of action .
- Thiazole derivatives have been investigated for their antitumor and cytotoxic effects. Understanding how 3-METHYL-N-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE interacts with cancer cells could lead to novel therapeutic strategies .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Antiviral Potential
Neuroprotective Effects
Antitumor and Cytotoxic Activity
Other Applications
Future Directions
The future directions for the study and application of “N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide” and related compounds could involve further exploration of their antimicrobial and cytotoxic properties . Additionally, the synthesis and characterization of related compounds could provide valuable insights .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
It’s known that 1,2,4-triazole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to impact a wide range of biological activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to downstream effects on cellular function.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that the compound may have similar impacts at the molecular and cellular levels.
properties
IUPAC Name |
3-methyl-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-6-5-7-13(10-12)16(22)18-11-15-19-20-17(23)21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWJNDSOFYITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide |
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